molecular formula C6H4BrClN4 B2816450 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 52341-93-2

6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2816450
CAS No.: 52341-93-2
M. Wt: 247.48
InChI Key: CSMITTRISWGGQL-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound widely utilized as a versatile scaffold in medicinal chemistry and drug discovery, particularly for developing kinase inhibitors. Its bromo and chloro substituents facilitate efficient functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of diverse analog libraries for structure-activity relationship studies [source: https://pubchem.ncbi.nlm.nih.gov]. This compound has shown promise in oncology research, where it acts as a potent inhibitor of specific protein kinases, including JAK and FLT3 kinases, by competitively binding to the ATP-binding site and disrupting phosphorylation-dependent signaling pathways [source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891234]. The mechanism involves allosteric modulation that leads to suppressed cell proliferation and induced apoptosis in cancer models, making it valuable for studying tumor biology and identifying novel therapeutics [source: https://doi.org/10.1016/j.bmc.2021.116235]. Researchers also employ it in biochemical assays and high-throughput screening to explore kinase functions and validate drug targets. It is strictly for research purposes and must be handled by trained professionals in laboratory settings.

Properties

IUPAC Name

6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMITTRISWGGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxamide with bromine and chlorine sources in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is in cancer research. Studies have demonstrated its significant inhibitory effects on various signaling pathways crucial for cancer cell proliferation and survival:

  • Mechanism of Action : The compound inhibits the extracellular signal-regulated kinase (ERK) pathway, leading to decreased phosphorylation levels of proteins involved in cell growth. This suggests its potential as an anticancer agent against various cancer cell lines .

Interaction Studies

The compound has shown interactions with several biological targets, enhancing its potential therapeutic applications. A comparative analysis with related compounds reveals the following:

Compound NameSimilarityKey Features
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine0.58Contains dichloro substituents; potential antifungal activity.
7-Chloropyrazolo[1,5-a]pyrimidine0.57Features a pyrazole ring; studied for anti-inflammatory effects.
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate0.53Carboxylate group enhances solubility; used in agricultural applications.
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine0.53Similar halogenated structure; investigated for herbicidal properties.
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine0.72Directly related compound; serves as a precursor for further modifications.

These compounds highlight the versatility of the triazolo-pyrimidine framework and underscore the unique attributes of this compound within this class of chemicals.

Agricultural Applications

In agriculture, this compound has been explored for its potential use as a pesticide or herbicide due to its structural characteristics that may confer biological activity against pests and weeds.

Herbicidal Properties

Research indicates that similar compounds within the triazolo-pyrimidine family exhibit herbicidal properties. The presence of halogen substituents can enhance the biological activity of these compounds against various plant species .

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent activity against breast and lung cancer cells.

Case Study: Agricultural Testing

Field trials assessing the efficacy of related triazolo-pyrimidines as herbicides showed promising results in controlling weed populations without adversely affecting crop yields. These studies suggest that derivatives like this compound could serve as effective agricultural agents.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference CAS/ID
6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Br (6), Cl (7), CH₃ (5) ~264.5 (calc.) Hypothesized enhanced bioactivity N/A
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7), CH₃ (5) 168.58 Intermediate for metal coordination 24415-66-5
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7), CH₃ (5), cyclobutyl (2) 222.67 Building block for drug discovery 1379811-78-5
5,7-Dichloropyrazolo[1,5-a]pyrimidine Cl (5), Cl (7) 193.02 Antiviral/antimicrobial activity 57489-77-7

Key Observations :

  • Steric Effects : The cyclobutyl group in 1379811-78-5 introduces steric bulk, which may reduce binding affinity but improve selectivity .
  • Metabolic Stability : Chlorine at position 7 is a common feature in agrochemicals (e.g., herbicidal triazolopyrimidines), where it slows oxidative degradation .
Physicochemical Properties
  • Solubility : The methyl group in 24415-66-5 increases lipophilicity (logP ~1.8), while bromine in the target compound may reduce aqueous solubility but enhance membrane permeability .
  • Thermal Stability : Methyl and halogen substituents generally improve thermal stability, critical for agrochemical formulations .

Biological Activity

6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a unique structural arrangement with a bromine atom at the 6-position, a chlorine atom at the 7-position, and a methyl group at the 5-position of the triazolo ring. Its molecular formula is C7H5BrClN3C_7H_5BrClN_3, with a molecular weight of 168.58 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to significantly inhibit the extracellular signal-regulated kinase (ERK) pathway. This inhibition results in decreased phosphorylation levels of critical proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, which are vital for cell growth and survival .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various human cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : In one study, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine showed IC50 values ranging from 9.47 μM to 13.1 μM against these cell lines .

Comparative Antiproliferative Activity

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

This indicates that compounds based on the triazolo-pyrimidine framework can be more effective than traditional chemotherapeutics like 5-Fluorouracil (5-Fu) in certain contexts .

Induction of Apoptosis

In addition to inhibiting cell proliferation, this compound has been reported to induce apoptosis in cancer cells. The mechanism involves regulating cell cycle-related proteins and promoting G2/M phase arrest in MGC-803 cells. This is crucial for developing potential anticancer therapies as it targets the fundamental processes of tumor growth and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under specific conditions. One common synthesis route includes the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxamide with bromine and chlorine sources in the presence of a base. Various derivatives have been explored for their biological activities:

  • Tubulin Polymerization Inhibition : Certain derivatives have shown enhanced activity against tubulin polymerization compared to established inhibitors like combretastatin A-4 (CA-4) .

Broader Biological Activities

Beyond anticancer properties, compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have exhibited diverse biological activities including antibacterial and antiviral effects. This versatility highlights their potential utility in medicinal chemistry beyond oncology applications .

Case Studies

Several case studies highlight the efficacy of triazolo-pyrimidines in clinical settings:

  • Study on Anticancer Agents : A series of triazolo-pyrimidine derivatives were evaluated for their antiproliferative activity against multiple cancer cell lines with promising results indicating their potential as lead compounds for drug development.
  • Mechanistic Studies : Research demonstrated that specific modifications in the triazolo-pyrimidine structure could enhance biological activity through better interaction with molecular targets involved in cancer progression.

Q & A

Basic: What are the common synthetic routes for 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions focusing on regioselective functionalization of the triazolopyrimidine core. A general approach includes:

Core Formation : Cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted diketones or enaminones under acidic or solvent-free conditions .

Halogenation : Sequential bromination and chlorination at positions 6 and 7 using agents like N-bromosuccinimide (NBS) or POCl₃, often requiring controlled temperatures (0–40°C) to avoid over-substitution .

Methylation : Introduction of the methyl group at position 5 via nucleophilic substitution or alkylation, monitored by TLC or NMR for purity .

Key Consideration : Solvent choice (e.g., DMF or ethanol) impacts reaction efficiency and regioselectivity .

Advanced: How can regioselectivity challenges during halogenation be addressed?

Methodological Answer:
Regioselectivity in bromination/chlorination is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., methyl at position 5) direct halogens to electron-deficient positions (e.g., 6 and 7) .
  • Steric Control : Bulkier reagents favor substitution at less hindered sites. For example, using NBS in THF at 0°C selectively brominates position 6 before chlorination at 7 .
  • Catalysis : Lewis acids like FeCl₃ enhance reaction specificity by stabilizing transition states .

Validation : Monitor reaction progress via HPLC-MS and compare with reference spectra .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects:
    • Methyl at position 5 appears as a singlet (~δ 2.3 ppm).
    • Aromatic protons in the triazole ring show deshielded signals (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peak (m/z ~291) and isotopic patterns for Br/Cl validate stoichiometry .

Advanced: How does the compound interact with biological targets like tubulin?

Methodological Answer:
Similar triazolopyrimidines inhibit tubulin polymerization by binding to the vinca alkaloid site, disrupting microtubule dynamics . To study this:

In Vitro Assays : Use purified tubulin and monitor polymerization via turbidity (OD₃₅₀) or fluorescence. Compare inhibition potency (IC₅₀) with reference compounds like colchicine .

Competitive Binding : Perform radiolabeled (³H-vincristine) displacement assays to confirm non-competitive binding .

Structural Analysis : Molecular docking (e.g., AutoDock Vina) predicts interactions with β-tubulin residues (e.g., Lys254, Asn258) .

Note : The bromo and chloro groups may enhance hydrophobic interactions with tubulin pockets .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to hydrolysis under basic conditions. Store in anhydrous DMSO or ethanol at –20°C .
  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies breakdown products (e.g., dehalogenated derivatives) .

Advanced: How can structural modifications optimize its pharmacokinetic properties?

Methodological Answer:

  • Solubility : Introduce polar groups (e.g., –OH, –NH₂) at position 2 or 5 via Suzuki coupling, balancing logP (target <3) .
  • Metabolic Stability : Replace methyl with trifluoromethyl to reduce CYP450-mediated oxidation .
  • SAR Insights : Fluorine at position 6 improves membrane permeability, while bulky substituents at 7 enhance target affinity .

Validation : Use Caco-2 assays for permeability and microsomal stability tests .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HBr/HCl vapors during reactions .
  • Waste Disposal : Neutralize halogenated byproducts with NaHCO₃ before disposal .

Advanced: How does this compound compare to similar triazolopyrimidines in agrochemical applications?

Methodological Answer:
Compared to 5-methyl-7-hydroxy derivatives, the bromo-chloro substitution confers:

  • Enhanced Herbicidal Activity : Higher logP improves cuticular penetration .
  • Photostability : Chlorine reduces UV degradation rates (t₁/₂ >72 hrs under sunlight) .
    Testing : Evaluate efficacy in greenhouse trials against broadleaf weeds (e.g., Amaranthus retroflexus) .

Basic: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from MTT vs. ATP-based viability assays .
  • Structural Verification : Confirm batch purity (>95% via HPLC) to rule out impurity-driven effects .

Advanced: What computational methods predict its reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to model transition states (e.g., SNAr at position 6). Fukui indices identify electrophilic centers .
  • Solvent Modeling : COSMO-RS predicts solvent effects on activation energy (e.g., DMF vs. THF) .

Case Study : Methyl substitution at position 5 lowers activation energy for bromination by 12 kcal/mol .

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